![molecular formula C13H15N3O3 B11723779 tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with tert-butyl and acetyl groups attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl (1H-imidazol-4-yl)carbamate with malondialdehyde derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst . This reaction leads to the formation of the imidazo[4,5-b]pyridine core, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites on the imidazole and pyridine rings allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic properties includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
- tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
- tert-Butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Uniqueness
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is unique due to the presence of both tert-butyl and acetyl groups, which impart specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
tert-butyl 7-acetylimidazo[4,5-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)9-5-6-14-11-10(9)15-7-16(11)12(18)19-13(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
BXXAKEVMETWBFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=NC=C1)N(C=N2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



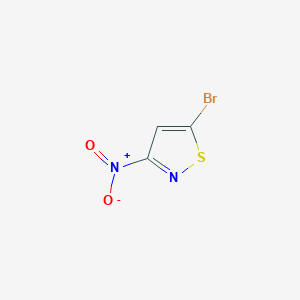


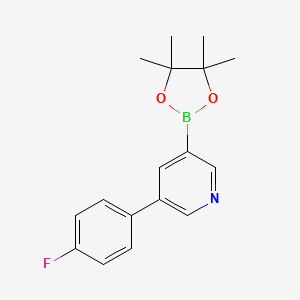
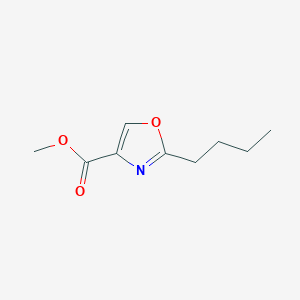
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)
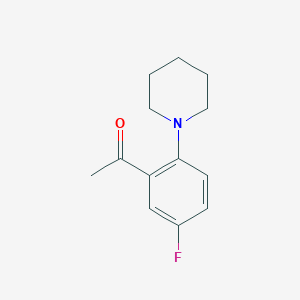
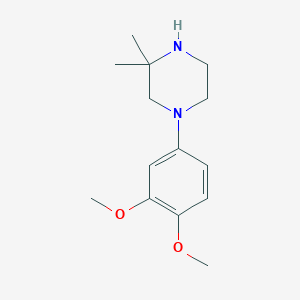


![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
